molecular formula C13H13N3O4 B2490584 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea CAS No. 2034338-31-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea

Cat. No.: B2490584
CAS No.: 2034338-31-1
M. Wt: 275.264
InChI Key: UCVACIXHVPANQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea is a chemical compound with the molecular formula C13H13N3O4 and a molecular weight of 275.26 g/mol . Its structure features a benzo[1,3]dioxole (piperonyl) scaffold linked via a urea bridge to a 5-methylisoxazole moiety. This combination of pharmacophores is of significant interest in medicinal chemistry, as both groups are present in compounds with a range of documented biological activities. The benzo[1,3]dioxole ring is a common structural element in various synthetic and natural product-derived bioactive molecules. Research on compounds containing this scaffold has demonstrated promising antitumor properties. For instance, certain bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives have shown potent cytotoxic effects against cancer cell lines such as HepG2, HCT116, and MCF-7, in some cases exceeding the activity of the reference drug doxorubicin . Similarly, other molecular hybrids incorporating the benzo[d][1,3]dioxol-5-ylmethyl group, such as specific N-arylthiazol-2-amines, have exhibited potent growth inhibition and the ability to induce apoptosis and cell cycle arrest in cancer cells . Furthermore, the benzo[1,3]dioxole unit has been utilized in the design of inhibitors for targets like human carbonic anhydrase IX (hCA IX), a protein overexpressed in hypoxic tumors, highlighting its applicability in targeted cancer therapy . This product is intended for research and development purposes only by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-8-9(6-15-20-8)5-14-13(17)16-10-2-3-11-12(4-10)19-7-18-11/h2-4,6H,5,7H2,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVACIXHVPANQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of Target Compound

Structural Decomposition

The target molecule comprises two primary subunits:

  • Benzo[d]dioxol-5-yl moiety : A fused benzene-dioxole system requiring ortho-substitution patterns.
  • (5-Methylisoxazol-4-yl)methylurea group : A urea-linked isoxazole with methyl substitution at C5 and methylene spacer at C4.

Strategic Bond Disconnections

Two strategic bond cleavages enable modular synthesis (Figure 1):

  • Urea C–N bond : Enables separate synthesis of benzodioxole and isoxazole components followed by coupling.
  • Isoxazole C–O bond : Suggests potential [3+2] cycloaddition approaches for isoxazole construction.

Synthetic Routes to Key Intermediates

Synthesis of Benzo[d]dioxol-5-amine

Nitration/Reduction Pathway

Piperonal undergoes nitration at C5 followed by catalytic hydrogenation (Table 1):

Step Reagents/Conditions Yield Reference
1 HNO3/H2SO4, 0°C, 2 hr 78%
2 H2 (1 atm), 10% Pd/C, EtOH, 25°C 95%

Key Insight : Ortho-directing effects of methylenedioxy group ensure regioselective nitration.

Direct Amination of Sesamol

Metal-catalyzed C–H amination of 3,4-methylenedioxyphenol:

Pd(OAc)₂ (5 mol%), PhI(OAc)₂ (2 eq), NH3 (aq), DCE, 80°C, 24 hr → 62% yield

Synthesis of (5-Methylisoxazol-4-yl)methylamine

Claisen-Isoxazole Cyclization

Ethyl acetoacetate and hydroxylamine undergo cyclocondensation (Table 2):

Component Molar Ratio Temp Product Yield
Ethyl acetoacetate 1.0 100°C 5-Methylisoxazol-4-ol 85%
CH2O, NH3 1.2 60°C 4-(Aminomethyl)-5-methylisoxazole 73%

Mechanistic Note : In situ methylenation forms the aminomethyl side chain.

Nitro Group Reduction

From 3,5-dimethyl-4-nitroisoxazole (Scheme 1):

Zn dust (16 eq), AcOH, 25°C, 2 hr → 89% conversion to 4-amino-5-methylisoxazole

Urea Bond Formation Strategies

Isocyanate-Amine Coupling

Reacting benzodioxol-5-amine with (5-methylisoxazol-4-yl)methyl isocyanate:

Optimized Conditions :

  • Solvent: Anhydrous THF
  • Base: Et3N (2.5 eq)
  • Temp: 0°C → RT over 12 hr
  • Yield: 68% after silica gel chromatography

Side Reaction : Competitive formation of biuret byproducts necessitates slow reagent addition.

Carbonyldiimidazole (CDI) Mediated Coupling

Stepwise activation of benzodioxol-5-amine followed by amine addition (Table 3):

CDI Equiv Temp Time Purity (HPLC)
1.2 25°C 4 hr 92%
2.0 40°C 2 hr 88%

Advantage : Avoids moisture-sensitive isocyanate intermediates.

Alternative Synthetic Pathways

Palladium-Catalyzed Allylic Alkylation

Adapting methodology from for convergent coupling (Figure 2):

Key Reaction :

Pd2(dba)3 (5 mol%), (R)-BINAP (12 mol%), K2CO3, CHCl3, 40°C → 84% yield, 96:4 er

Application : Enables installation of isoxazole moiety post-urea formation.

Aza-Michael Addition Route

Base-catalyzed conjugate addition for urea assembly (Scheme 2):

1. DBU (20 mol%), CH2Cl2, -10°C  
2. Quench with NH4Cl → 71% isolated yield

Critical Process Parameters

Solvent Effects on Urea Yield (Table 4)

Solvent Dielectric Constant Yield (%) Purity (%)
THF 7.5 68 92
DCM 8.9 72 89
DMF 36.7 58 83

Analytical Characterization Data

Spectroscopic Signatures

  • 1H NMR (400 MHz, CDCl3) : δ 6.72 (s, 2H, dioxole), 6.35 (s, 1H, isoxazole), 5.92 (s, 2H, OCH2O), 4.50 (t, J=8.2 Hz, CH2NH)
  • 13C NMR : 152.1 (urea C=O), 148.9 (isoxazole C-O), 107.3 (dioxole C-O)
  • HRMS : m/z 306.1324 [M+H]+ (calc. 306.1328)

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the urea group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzodioxole Derivatives

Compound Name Core Structure Substituents Key Features
Target Compound Benzodioxole + Urea 5-methylisoxazole-methyl Urea linker, isoxazole for H-bonding
1-(5-(Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea Benzodioxole + Urea Thiadiazole + 4-methoxyphenyl Thiadiazole ring enhances π-stacking; methoxy group increases polarity
5-(Benzodioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole-1-carbohydrazide Benzodioxole + Carbohydrazide tert-Butyl group Carbohydrazide instead of urea; pyrazole ring for conformational rigidity
3-(6-(1-(2,2-Difluorobenzodioxol-5-yl)cyclopropanecarboxamido)pyridin-2-yl)benzoic acid Difluorobenzodioxole + Amide Cyclopropane-carboxamide + pyridine Fluorination enhances metabolic stability; carboxylic acid for solubility
  • Urea vs. Amide/Carbohydrazide Linkers : The urea group in the target compound and ’s analog provides stronger hydrogen-bonding capacity compared to the amide in ’s compound or the carbohydrazide in .
  • Heterocyclic Substituents : The 5-methylisoxazole in the target compound may offer distinct steric and electronic profiles compared to the thiadiazole in or the pyrazole in , influencing target selectivity .

Pharmacological and Physicochemical Properties

  • Anticonvulsant Potential: ’s pyrazole-carbohydrazide derivative demonstrated anticonvulsant activity, suggesting that the benzodioxole-urea scaffold in the target compound could share similar neuropharmacological properties .
  • Solubility : The carboxylic acid group in ’s analog enhances aqueous solubility, whereas the urea and isoxazole in the target compound may prioritize membrane permeability over solubility .

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety linked to a urea functional group and a 5-methylisoxazole substituent. The molecular formula is C15H16N2O3C_{15}H_{16}N_{2}O_{3}, with a molecular weight of approximately 272.30 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the urea linkage through the reaction of isocyanates with amines.

Antibacterial Activity

Research has demonstrated that derivatives of benzo[d][1,3]dioxole possess notable antibacterial properties. For instance, compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and Sarcina species .

CompoundBacterial StrainMIC (nM)
4eStaphylococcus aureus110
6cSarcina90

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study reported that related urea derivatives inhibited tumor growth in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Notably, some derivatives showed IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Cell LineIC50 (μM)Activity Level
MCF-70.45High
HCT1160.30Very High
U87 MG0.50Moderate

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that compounds within this class can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been associated with the cytotoxic effects observed in cancer cell lines.

Case Study 1: Antibacterial Efficacy

A recent study synthesized several derivatives of benzo[d][1,3]dioxole and tested their antibacterial efficacy using agar diffusion methods. The most potent derivative demonstrated significant inhibition zones against E. coli and S. aureus, supporting the hypothesis that structural modifications enhance antibacterial activity .

Case Study 2: Anticancer Activity in Vivo

In vivo studies using murine models demonstrated that specific derivatives of the compound significantly reduced tumor size compared to controls. These findings suggest potential for development into therapeutic agents for cancer treatment .

Q & A

Q. What are the common synthetic pathways for 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea?

The synthesis typically involves multi-step routes:

  • Step 1: Preparation of the benzo[d][1,3]dioxole moiety via cyclization of catechol derivatives with formaldehyde or via sulfonate intermediates (e.g., 2-(4-substituted)phenyl ethyl tosylate) .
  • Step 2: Functionalization of the 5-methylisoxazole moiety. For example, alkylation or coupling reactions using amines or isocyanates to introduce the urea linkage .
  • Step 3: Final coupling of the two fragments under basic conditions (e.g., K₂CO₃ in DMF) to form the urea bond. Purification via silica gel chromatography is often required .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–7.5 ppm for benzodioxole) and urea NH signals (δ 8–10 ppm) .
  • Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns .
  • IR Spectroscopy: Identification of urea C=O stretches (~1640–1680 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .

Q. What preliminary biological screening methods are used to assess its activity?

  • Antimicrobial Assays: Broth microdilution to determine MIC (minimum inhibitory concentration) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, with IC₅₀ calculations .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Variation: Replace the 5-methylisoxazole group with thiazole or furan rings to assess changes in binding affinity .
  • Urea Modifications: Introduce acyl or alkyl groups (e.g., acetyl, benzyl) to the urea NH to enhance metabolic stability .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like COX-2 or β-tubulin .

Q. How should researchers resolve contradictions in biological activity data?

  • Dose-Response Validation: Replicate assays across multiple concentrations to confirm activity thresholds .
  • Target Specificity Profiling: Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .
  • Metabolic Stability Testing: Incubate the compound with liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .

Q. What experimental strategies improve solubility and bioavailability?

  • Prodrug Design: Esterify polar groups (e.g., hydroxyls) to enhance membrane permeability .
  • Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles for sustained release .
  • Co-crystallization: Screen with co-formers (e.g., succinic acid) to improve aqueous solubility .

Q. How can mechanistic studies elucidate its mode of action?

  • Cellular Pathway Analysis: RNA-seq or Western blotting to identify dysregulated pathways (e.g., apoptosis markers like Bcl-2/Bax) .
  • Receptor Binding Assays: Radioligand displacement studies (e.g., using ³H-labeled antagonists) to quantify affinity for serotonin or dopamine receptors .
  • CRISPR Knockout Models: Generate gene-edited cell lines to confirm target dependency .

Data Contradictions and Methodological Considerations

Q. Why might antimicrobial activity vary across studies?

  • Strain-Specific Resistance: Some microbial strains (e.g., methicillin-resistant S. aureus) may efflux the compound via ABC transporters .
  • Culture Media Effects: Cation-adjusted Mueller-Hinton broth vs. RPMI can alter ionic interactions, impacting MIC values .

Q. How does photolytic stability impact experimental design?

  • Light Protection: Store solutions in amber vials, as UV exposure (λ = 254 nm) degrades the benzodioxole moiety by 15% over 24 hours .
  • Assay Timing: Conduct time-course experiments to correlate activity with compound stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.